1-[(2,4-Difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-[(2,4-Difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of both difluorophenyl and trifluoromethylphenyl groups attached to a piperazine ring
Preparation Methods
The synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the difluorophenyl and trifluoromethylphenyl groups.
Piperazine Formation: The piperazine ring is formed by reacting the intermediate product with a suitable amine under controlled conditions.
Chemical Reactions Analysis
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a modulator of serotonin and dopamine receptors .
Comparison with Similar Compounds
1-[(2,4-Difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other piperazine derivatives, such as:
1-[4-(Trifluoromethyl)phenyl]piperazine: This compound is similar in structure but lacks the difluorophenyl group, which may result in different pharmacological properties.
1-(2,4-Difluorophenyl)piperazine: This compound contains the difluorophenyl group but lacks the trifluoromethylphenyl group, leading to variations in its chemical reactivity and biological activity.
The unique combination of difluorophenyl and trifluoromethylphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F5N2/c19-15-5-4-13(17(20)11-15)12-24-6-8-25(9-7-24)16-3-1-2-14(10-16)18(21,22)23/h1-5,10-11H,6-9,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBLAYMTLWBQFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F5N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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